molecular formula C12H7F4NO B5803378 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5803378
M. Wt: 257.18 g/mol
InChI Key: QSRQOCQZHDEZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine, also known as R547, is a potent and selective inhibitor of cyclin-dependent kinase (CDK) 9, which plays a crucial role in transcriptional regulation and cell cycle progression. CDK9 is a member of the CDK family of serine/threonine kinases and is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. R547 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.

Mechanism of Action

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine exerts its antitumor activity by inhibiting CDK9, which is a key regulator of transcriptional elongation. CDK9 is required for the release of RNA polymerase II from the promoter-proximal pause site and for efficient transcription elongation. Inhibition of CDK9 by this compound leads to the downregulation of several oncogenic genes, including MYC, MCL1, and BCL2L1, which are involved in cell proliferation, survival, and apoptosis. This compound also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor growth in preclinical models of cancer. This compound has also been shown to reduce inflammation and disease severity in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine is a potent and selective inhibitor of CDK9, which makes it a valuable tool for studying the role of CDK9 in transcriptional regulation and cell cycle progression. However, this compound has some limitations in lab experiments. It is a highly lipophilic compound, which makes it difficult to solubilize in aqueous solutions. It also has poor bioavailability, which limits its use in in vivo studies.

Future Directions

There are several future directions for the development of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine and other CDK9 inhibitors. One area of focus is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to CDK9 inhibitors in cancer patients. Finally, the combination of CDK9 inhibitors with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors, is a promising strategy for the treatment of cancer.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorophenol with 2-bromopyridine in the presence of a base to yield 2-(2-fluorophenoxy)pyridine. The second step involves the reaction of the resulting compound with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to yield 2-(2-fluorophenoxy)-5-trifluoromethylpyridine. The final step involves the reaction of the resulting compound with a suitable amine to yield this compound.

Scientific Research Applications

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied in preclinical models of cancer and other diseases. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In addition, this compound has shown promising results in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(2-fluorophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRQOCQZHDEZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.